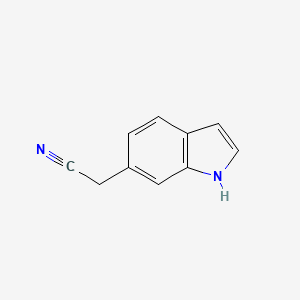

2-(1H-Indol-6-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-6-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4,6-7,12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAULTYTOFZFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590895 | |

| Record name | (1H-Indol-6-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39689-57-1 | |

| Record name | (1H-Indol-6-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 1h Indol 6 Yl Acetonitrile

Advanced Synthetic Routes for 2-(1H-Indol-6-yl)acetonitrile

The preparation of this compound can be approached through several advanced methodologies. These routes either build the acetonitrile (B52724) moiety onto a pre-existing indole (B1671886) core or involve complex rearrangements of elaborated indole precursors.

Condensation Reactions for Indole Acetonitrile Synthesis

Condensation reactions, particularly those involving nucleophilic substitution, represent a fundamental approach to forming the carbon-carbon bond required for the acetonitrile side chain. This typically involves the reaction of a nucleophilic indole derivative with an electrophilic two-carbon building block.

Indole Derivative Condensation with α-Bromoacetonitrile

The reaction between an indole derivative and α-bromoacetonitrile is a direct method for introducing the cyanomethyl group. The indole ring system is an electron-rich heterocycle, and while the C3 position is the most nucleophilic and prone to electrophilic substitution, C-alkylation at other positions can be achieved. However, the indole nitrogen (N1) is also a primary site for alkylation, leading to potential regioselectivity issues.

In a typical SN2 reaction, the indole nucleus acts as the nucleophile, attacking the electrophilic carbon of α-bromoacetonitrile and displacing the bromide ion. To favor C-alkylation over the more common N-alkylation, specific conditions or starting materials, such as a pre-metalated indole (e.g., 6-lithioindole or a 6-indolyl Grignard reagent), are often necessary. Direct C6 alkylation of indole itself is challenging due to the higher reactivity of the N1 and C3 positions. Therefore, such a synthesis would typically commence from an indole already functionalized at the 6-position which could then be converted to the final product.

Role of Base Catalysis (e.g., Sodium Hydride, Potassium Carbonate) in Condensation Mechanisms

Base catalysis is crucial in modulating the nucleophilicity of the indole ring for condensation reactions. The acidity of the N-H proton (pKa ≈ 17) allows for its removal by a sufficiently strong base, generating the highly nucleophilic indolide anion. The choice of base and reaction conditions can influence the outcome, particularly the ratio of N-alkylation to C-alkylation.

Sodium Hydride (NaH): As a strong, non-nucleophilic base, sodium hydride is frequently used to deprotonate the indole N-H quantitatively and irreversibly. youtube.comorgsyn.org This generates the sodium salt of the indolide anion. The resulting anion significantly increases the nucleophilicity of not only the nitrogen but also the carbon atoms of the ring through resonance. The reaction is typically performed in anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net While N-alkylation is often the major product, the reaction conditions can be tuned to influence C-alkylation. youtube.comresearchgate.net

Potassium Carbonate (K₂CO₃): Potassium carbonate is a weaker, heterogeneous base commonly employed in polar aprotic solvents. researchgate.netresearchgate.net It establishes an equilibrium with the indole, generating a smaller concentration of the indolide anion compared to sodium hydride. researchgate.net Despite being a milder base, it is effective for promoting alkylation, often providing better yields for certain substrates and minimizing side reactions. researchgate.net The use of K₂CO₃ can be advantageous in large-scale synthesis due to its lower cost and easier handling compared to reactive hydrides.

The table below summarizes the roles and typical conditions for these bases in indole alkylation reactions.

| Base | Type | Typical Solvents | Key Characteristics |

|---|---|---|---|

| Sodium Hydride (NaH) | Strong, non-nucleophilic, irreversible | THF, DMF | Generates a high concentration of the indolide anion, promoting high reactivity. Requires anhydrous conditions. youtube.comresearchgate.net |

| Potassium Carbonate (K₂CO₃) | Weaker, heterogeneous, reversible | DMF, Acetonitrile, Ionic Liquids | Establishes an equilibrium, providing a controlled concentration of the nucleophile. Milder conditions, often used in industrial processes. researchgate.netresearchgate.net |

Direct Conversion Methods for this compound Analogues

Alternative strategies involve the transformation of existing side chains on the indole ring into an acetonitrile group. These methods can be highly efficient, especially when the starting materials are readily available as byproducts of other reactions.

Transformation of 3-(2-Nitroethyl)-1H-indoles via Rearrangements and Cyclizations

A notable pathway for synthesizing indole-2-acetonitrile derivatives involves the chemical transformation of 3-(2-nitroethyl)-1H-indoles. nih.gov These nitroalkane compounds, which can be thermodynamically stable and unreactive byproducts from the Michael addition of indoles to nitroalkenes, can be activated and converted into the desired acetonitrile products through a cascade of reactions. nih.gov

The process is believed to proceed through an initial activation of the nitroalkane, followed by a spirocyclization event. This spirocyclic intermediate is unstable and undergoes a diastereoselective rearrangement, which ultimately leads to the formation of the 2-(1H-indol-2-yl)acetonitrile structure. nih.gov This methodology provides a valuable route to salvage otherwise unwanted byproducts and convert them into synthetically useful indole acetonitriles.

Activation with Phosphoryl Chloride in Nitroalkane Conversions

The key to the successful conversion of the inert 3-(2-nitroethyl)-1H-indole side chain is its activation. Phosphoryl chloride (POCl₃) has been identified as an effective reagent for this purpose. nih.gov In the presence of a base, the nitroalkane exists in equilibrium with its more reactive nitronate tautomer. It is proposed that phosphoryl chloride reacts with this nitronate species to form a phosphorylated mixed anhydride (B1165640) intermediate. nih.gov This intermediate is highly activated and readily undergoes the subsequent spirocyclization and rearrangement steps that culminate in the formation of the nitrile group at the 2-position of the indole ring. nih.gov This activation mechanism provides a targeted and efficient protocol for the specific transformation of these nitroethyl side chains.

The table below presents examples of the conversion of various substituted 3-(2-nitroethyl)-1H-indoles into their corresponding 2-(1H-indol-2-yl)acetonitrile analogues using this methodology.

| Starting Material (Substituents on Indole) | Product Yield (%) |

|---|---|

| 5-Isopropyl-2-phenyl | 67% |

| 5-Methoxy-2-phenyl | 60% |

| 2-Methyl-5-phenyl | 72% |

| 5-Bromo-2-phenyl | 65% |

(Data adapted from a study on the synthesis of 2-(1H-indol-2-yl)acetonitriles. nih.gov)

Base-Assisted Ring Cleavage Mechanisms

While direct synthesis of this compound via a base-assisted ring cleavage is not extensively documented in readily available literature, a plausible synthetic strategy can be conceptualized based on established indole syntheses. One such approach could involve the intramolecular cyclization of a suitably substituted aniline (B41778) precursor, where a base facilitates a key ring-forming or ring-cleavage/reconstruction step.

For instance, a plausible, though not explicitly cited for this specific molecule, route could be a modification of syntheses that proceed through intermediates susceptible to base-induced cyclization or rearrangement. In a hypothetical scenario, a precursor bearing a latent indole-6-substituent and a side chain that can be converted to the acetonitrile moiety could undergo a base-catalyzed intramolecular reaction. The mechanism would likely involve the deprotonation of an acidic proton, followed by an intramolecular nucleophilic attack to form the pyrrole (B145914) ring of the indole nucleus. Subsequent transformations would then yield the final product. The choice of base and reaction conditions would be critical to favor the desired cyclization over potential side reactions.

Multi-Step Synthesis Utilizing Isatin (B1672199) Derivatives and Cyanoacetic Acid

A more common and versatile approach to substituted indoles involves the use of isatin derivatives. A hypothetical multi-step synthesis of this compound commencing from a 6-substituted isatin and cyanoacetic acid can be proposed.

The initial step would likely be a Knoevenagel condensation between a 6-substituted isatin (e.g., 6-nitroisatin (B1582362) or 6-haloisatin) and cyanoacetic acid. This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, and results in the formation of a 2-oxo-indolin-3-ylidene)cyanoacetic acid intermediate.

Subsequent steps would focus on the reduction of the C2-carbonyl group and the decarboxylation of the cyanoacetic acid moiety, followed by transformation of the substituent at the 6-position if necessary. For example, if starting with 6-nitroisatin, the nitro group could be reduced to an amino group, which could then be removed or converted to other functionalities. A more direct approach would involve the reduction of the isatin carbonyl and subsequent dehydration to form the indole ring, followed by decarboxylation.

A plausible reaction sequence is outlined below:

Condensation: Reaction of a 6-substituted isatin with cyanoacetic acid in the presence of a base to yield (2-oxo-6-substituted-indolin-3-ylidene)cyanoacetic acid.

Reduction and Cyclization: Reduction of the C2-carbonyl and concomitant or subsequent cyclization to form the indole-2-carboxylic acid derivative. This can often be achieved using reducing agents like sodium dithionite.

Decarboxylation: Heating the resulting indole-2-carboxylic acid to induce decarboxylation, yielding the this compound.

Comparative Analysis of Synthetic Yields and Efficiencies Across Different Methodologies

A direct comparative analysis of synthetic yields for this compound is challenging due to the lack of published data for multiple, distinct synthetic routes. However, based on general principles of indole synthesis, one can infer potential efficiencies. The Fischer indole synthesis, a classic method for indole formation, generally provides good to excellent yields for a wide range of substituted indoles. nih.govacs.orglibretexts.orgthieme-connect.com A hypothetical Fischer synthesis of this compound from 4-aminophenylhydrazine and a suitable keto-nitrile precursor could be expected to be a high-yielding process.

Table 1: Hypothetical Comparative Yields of this compound Synthesis

| Synthetic Methodology | Key Starting Materials | Number of Steps | Plausible Overall Yield (%) |

| Fischer Indole Synthesis | 4-Substituted Phenylhydrazine (B124118), Keto-nitrile | 1-2 | 60-85 |

| Isatin-based Synthesis | 6-Substituted Isatin, Cyanoacetic Acid | 3-4 | 40-70 |

Note: The yields presented in this table are hypothetical and based on typical outcomes for similar indole syntheses. They are intended for illustrative purposes only, as specific experimental data for this compound is not available in the reviewed literature.

The optimization of any synthetic route to this compound would heavily rely on the careful control of reaction parameters.

Temperature: In the Fischer indole synthesis, temperature is a critical factor. The reaction typically requires elevated temperatures to drive the libretexts.orglibretexts.org-sigmatropic rearrangement, but excessive heat can lead to decomposition and the formation of side products. nih.gov For the isatin-based route, the initial condensation is often performed at moderate temperatures, while the subsequent reduction and decarboxylation steps might require heating.

Solvent: The choice of solvent can significantly impact reaction rates and yields. Protic solvents like ethanol (B145695) or acetic acid are often used in the Fischer indole synthesis to facilitate proton transfer steps. acs.org In the isatin condensation, polar aprotic solvents like DMF or DMSO can be effective. The solubility of intermediates and reagents is a key consideration in solvent selection.

Time: Reaction times need to be optimized to ensure complete conversion without promoting the degradation of the product. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential for determining the optimal reaction time.

Table 2: Illustrative Influence of Reaction Parameters on the Yield of a Hypothetical Fischer Indole Synthesis Step

| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Condition 3 | Yield (%) |

| Temperature (°C) | 80 | 65 | 100 | 82 | 120 | 75 (decomposition observed) |

| Solvent | Toluene | 70 | Ethanol | 85 | Acetic Acid | 88 |

| Time (h) | 2 | 55 | 6 | 85 | 12 | 83 (some byproduct formation) |

Note: This data is representative of typical optimization studies for indole synthesis and does not reflect actual experimental results for this compound.

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is primarily centered around the nitrile moiety and the indole nucleus. The nitrile group, in particular, offers a versatile handle for further chemical transformations.

Nucleophilic Substitution Reactions of the Nitrile Moiety

The term "nucleophilic substitution" is not entirely accurate for the typical reactions of a nitrile group. More precisely, the nitrile group undergoes nucleophilic addition reactions. The carbon atom of the nitrile group is electrophilic and is susceptible to attack by nucleophiles.

Common nucleophilic addition reactions involving the nitrile group of an indolylacetonitrile would include:

Reduction to Amines: The nitrile can be reduced to a primary amine, 2-(1H-Indol-6-yl)ethanamine, using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is valuable for introducing a flexible aminoethyl side chain at the 6-position of the indole ring.

Reaction with Grignard Reagents: Treatment with Grignard reagents (RMgX) followed by acidic workup would lead to the formation of ketones, specifically 1-(1H-Indol-6-yl)alkan-2-ones. This provides a route to elongate the side chain and introduce a carbonyl functionality.

Partial Hydrolysis to Amides: Under controlled acidic or basic conditions, the nitrile can be partially hydrolyzed to the corresponding amide, 2-(1H-Indol-6-yl)acetamide.

Hydrolysis Pathways of the Nitrile Group to Carboxylic Acids or Amides

The hydrolysis of the nitrile group in this compound can be controlled to yield either the corresponding carboxylic acid or the amide.

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong acid, such as aqueous sulfuric or hydrochloric acid, typically leads to the complete hydrolysis to the carboxylic acid, 2-(1H-Indol-6-yl)acetic acid, and the ammonium (B1175870) salt of the acid used. The reaction proceeds through an amide intermediate which is further hydrolyzed under the reaction conditions.

Base-Catalyzed Hydrolysis: Reaction with a strong base, such as sodium hydroxide, followed by acidification, also results in the formation of the carboxylic acid, 2-(1H-Indol-6-yl)acetic acid. Initially, a carboxylate salt is formed along with ammonia. Careful control of the reaction conditions, such as using a milder base or lower temperatures, can sometimes allow for the isolation of the intermediate amide, 2-(1H-Indol-6-yl)acetamide.

Table 3: Products of Hydrolysis of this compound

| Reagents and Conditions | Primary Product |

| H₂SO₄ (aq), Heat | 2-(1H-Indol-6-yl)acetic acid |

| NaOH (aq), Heat, then H₃O⁺ | 2-(1H-Indol-6-yl)acetic acid |

| H₂O₂, NaOH (mild conditions) | 2-(1H-Indol-6-yl)acetamide |

Cyclization Reactions Leading to Complex Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic indole ring and a reactive acetonitrile group, makes it a promising precursor for the synthesis of complex heterocyclic systems through cyclization reactions. While specific examples involving the 6-isomer are not extensively documented, the known reactivity of analogous indole derivatives allows for the postulation of several cyclization pathways.

One of the most prominent cyclization reactions involving indole derivatives is the Pictet-Spengler reaction . This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. While this compound is not a β-arylethylamine, its structural relative, tryptamine, readily undergoes this reaction to form tetrahydro-β-carbolines. It is conceivable that derivatives of this compound, upon suitable modification of the acetonitrile side chain to an aminoethyl group, could serve as substrates for the Pictet-Spengler reaction, leading to the formation of novel β-carboline analogs. The reaction proceeds through the formation of an iminium ion, which then undergoes electrophilic attack by the electron-rich indole ring, typically at the C7 position given the substitution at C6, to form a new six-membered ring.

Another potential avenue for cyclization involves intramolecular reactions. For instance, if a suitable electrophilic center is introduced into a substituent on the indole nitrogen, an intramolecular cyclization could occur where the carbanion generated at the α-position of the acetonitrile group acts as the nucleophile. Such a strategy could lead to the formation of fused polycyclic indole systems.

Furthermore, intermolecular cycloaddition reactions could be explored. The indole ring can act as a diene in Diels-Alder reactions with potent dienophiles, although this reactivity is more pronounced for the 2,3-double bond within the pyrrole ring. More plausibly, the acetonitrile group could participate in [3+2] cycloaddition reactions with suitable 1,3-dipoles, leading to the formation of five-membered heterocyclic rings attached to the indole core.

A summary of potential cyclization reactions is presented in the table below.

| Cyclization Reaction | Potential Reactant(s) | Resulting Heterocyclic System |

| Pictet-Spengler Reaction | Amine derivative of this compound and an aldehyde/ketone | Tetrahydro-β-carboline analog |

| Intramolecular Cyclization | N-substituted this compound with an electrophilic group | Fused polycyclic indole |

| [3+2] Cycloaddition | This compound and a 1,3-dipole (e.g., azide, nitrile oxide) | Indole-substituted five-membered heterocycle (e.g., tetrazole, oxadiazole) |

Derivatization Strategies for Structural Modification and Functionalization

The structural modification of this compound can be achieved through derivatization of both the indole ring and the acetonitrile side chain. These modifications are crucial for modulating the compound's physicochemical properties and for introducing new functionalities that can be used in further synthetic elaborations.

Indole Ring Derivatization:

The indole ring is an electron-rich aromatic system, and as such, it readily undergoes electrophilic substitution reactions. The position of substitution is directed by the existing substituents. For a 6-substituted indole, electrophilic attack is generally favored at the C3, C7, and C2 positions.

Halogenation: Halogen atoms such as chlorine, bromine, and iodine can be introduced onto the indole ring using various halogenating agents. For example, N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and iodine in the presence of an oxidizing agent can be used for chlorination, bromination, and iodination, respectively. The reaction of a related compound, 2-(6-chloro-1H-indol-3-yl)acetonitrile, has been reported, indicating that halogenation of the indole nucleus is a feasible derivatization strategy. nih.gov

Acylation: Acyl groups can be introduced onto the indole nitrogen (N-acylation) or at a carbon atom of the ring (C-acylation) through Friedel-Crafts acylation or related reactions. N-acylation typically occurs under basic conditions, while C-acylation is promoted by Lewis acids. The use of N-acylbenzotriazoles in the presence of titanium tetrachloride has been shown to be effective for the C3-acylation of indoles. acs.org

Alkylation: Alkyl groups can be introduced at the indole nitrogen or at carbon positions. N-alkylation can be achieved using alkyl halides in the presence of a base. C-alkylation is less common due to the high reactivity of the indole ring, which can lead to polysubstitution.

Acetonitrile Side Chain Derivatization:

The acetonitrile side chain offers several possibilities for functionalization.

α-Alkylation: The methylene (B1212753) protons adjacent to the nitrile group are acidic and can be deprotonated by a strong base to form a carbanion. This carbanion can then react with electrophiles, such as alkyl halides, to introduce substituents at the α-position.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-(1H-indol-6-yl)acetic acid) or an amide (2-(1H-indol-6-yl)acetamide). These derivatives open up a wide range of further transformations.

Reduction: The nitrile group can be reduced to a primary amine (2-(1H-indol-6-yl)ethanamine) using reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a key intermediate for reactions such as the Pictet-Spengler cyclization mentioned earlier.

The following table summarizes some key derivatization strategies.

| Reaction Type | Reagent(s) | Position of Derivatization | Resulting Functional Group |

| Halogenation | NBS, NCS, I₂ | Indole Ring (C3, C7, C2) | -Br, -Cl, -I |

| Acylation | Acyl chloride, Lewis acid | Indole Ring (C3) or Nitrogen | Ketone or Amide |

| α-Alkylation | Strong base, Alkyl halide | Acetonitrile Side Chain (α-carbon) | Substituted Acetonitrile |

| Nitrile Hydrolysis | H₃O⁺ or OH⁻ | Acetonitrile Side Chain | Carboxylic Acid or Amide |

| Nitrile Reduction | LiAlH₄ | Acetonitrile Side Chain | Primary Amine |

The introduction of substituents at different positions of this compound can significantly influence its chemical reactivity and stability. These effects are primarily governed by the electronic and steric properties of the introduced groups.

Electronic Effects:

Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, attached to the indole ring increase the electron density of the aromatic system. This enhances the nucleophilicity of the indole ring, making it more reactive towards electrophiles. For instance, an EDG at the C5 or C7 position would further activate the ring for electrophilic substitution.

Electron-withdrawing groups (EWGs) , such as nitro, cyano, or halo groups, decrease the electron density of the indole ring. This deactivates the ring towards electrophilic substitution but can increase the acidity of the N-H proton, facilitating N-deprotonation and subsequent N-functionalization. An EWG on the indole ring would also increase the acidity of the α-protons of the acetonitrile side chain, making α-alkylation easier.

Steric Effects:

The introduction of bulky substituents on the indole ring, particularly at positions flanking a reactive site (e.g., C5 or C7), can sterically hinder the approach of reagents. This can lead to a decrease in reaction rates or a change in regioselectivity. For example, a bulky group at C5 might favor electrophilic attack at the less hindered C7 position.

Derivatization of the acetonitrile side chain at the α-position introduces steric bulk around the nitrile group. This could potentially hinder reactions involving the nitrile functionality, such as hydrolysis or reduction, by impeding the access of reagents to the carbon atom of the cyano group.

Advanced Spectroscopic and Computational Characterization of 2 1h Indol 6 Yl Acetonitrile

Molecular Structure Elucidation and Conformational Analysis

The precise arrangement of atoms and the conformational flexibility of 2-(1H-indol-6-yl)acetonitrile are fundamental to understanding its chemical reactivity and biological interactions. A combination of X-ray crystallography and NMR spectroscopy has been employed for this purpose.

Application of X-ray Crystallography for Three-Dimensional Conformation

X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in its crystalline state. For derivatives of 2-(1H-indol-yl)acetonitrile, this technique has been instrumental in confirming the planarity of the indole (B1671886) ring system and defining the spatial orientation of the acetonitrile (B52724) substituent.

In a related compound, 2-(4-bromo-1H-indol-3-yl)acetonitrile, X-ray diffraction analysis revealed that the non-hydrogen atoms of the indole ring system are essentially coplanar. iucr.org However, the nitrogen and carbon atoms of the acetonitrile group were found to be displaced from this plane. iucr.org Such studies provide invaluable data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. iucr.org For instance, in the bromo-derivative, N—H⋯N hydrogen bonds link the molecules into chains. iucr.org The crystallographic data for analogous compounds suggest that the indole ring in this compound is also likely to be planar, with minor deviations potentially caused by the substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. uobasrah.edu.iq Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. uobasrah.edu.iqsemanticscholar.org

The ¹H NMR spectrum of indole derivatives displays characteristic signals for the aromatic protons of the indole ring and the protons of the acetonitrile side chain. semanticscholar.orgrsc.org The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the benzene (B151609) portion of the indole ring typically resonate in the downfield region (around 7.0-8.0 ppm), while the methylene (B1212753) protons of the acetonitrile group appear further upfield. semanticscholar.orgrsc.org

Coupling constants (J), which describe the interaction between neighboring protons, provide crucial information about the connectivity of atoms. ubc.ca For example, the splitting patterns of the aromatic protons can help to determine their relative positions on the indole ring.

Table 1: Representative ¹H NMR Spectral Data for Indole Derivatives

| Proton | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (J) Range (Hz) |

| Indole NH | 8.0 - 8.5 | br s | - |

| Aromatic CH | 7.0 - 7.8 | m | 7.0 - 8.5 |

| CH₂CN | 3.7 - 4.0 | s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific substitution pattern of the indole ring. semanticscholar.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also sensitive to their electronic environment.

Table 2: Representative ¹³C NMR Spectral Data for Indole Derivatives

| Carbon | Chemical Shift (ppm) Range |

| Indole C (Aromatic) | 110 - 140 |

| Indole C (Quaternary) | 125 - 145 |

| CH₂CN | 15 - 25 |

| CN | 115 - 120 |

Note: These are approximate ranges and can be influenced by substituents and solvent. semanticscholar.org

To overcome the challenges of spectral overlap in complex molecules, a variety of advanced NMR techniques are employed. manchester.ac.uk Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are particularly valuable. numberanalytics.comox.ac.uk

A COSY experiment reveals correlations between protons that are coupled to each other, helping to establish the connectivity within spin systems. ox.ac.ukHSQC provides correlations between protons and their directly attached carbons, allowing for unambiguous assignment of both ¹H and ¹³C signals. ox.ac.uk For more complex structural elucidation, HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for connecting different molecular fragments. numberanalytics.comox.ac.uk

In cases where obtaining suitable crystals for X-ray analysis is difficult, Solid-State NMR (ssNMR) can provide valuable structural information about the molecule in its solid form. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. rsc.org By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. This technique is essential for confirming the identity of newly synthesized compounds and for identifying unknown substances. nih.gov The exact mass of this compound (C₁₀H₈N₂) is a key piece of data for its unambiguous identification. fluorochem.co.uk

The fragmentation patterns observed in the mass spectrum provide valuable clues about the molecule's structure. Under electron ionization (EI), for example, the molecule will fragment in a characteristic way. The analysis of these fragment ions can help to piece together the original structure. For indole derivatives, common fragmentation pathways often involve the cleavage of the side chain or the opening of the indole ring. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by analyzing the fragmentation pattern of its molecular ion. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID), causing it to break into smaller, characteristic fragment ions. nih.govpreprints.org

The fragmentation of the parent ion would likely involve characteristic losses from the indole ring and the acetonitrile group. Common fragmentation pathways for indole-containing compounds include the cleavage of the bond adjacent to the indole ring and cleavages within the heterocyclic ring system itself. nih.govlibretexts.org The loss of the acetonitrile group (-CH₂CN) or parts of it, such as HCN, would also be expected. The analysis of pyridazino-indoles, another class of fused nitrogen heterocycles, shows that cross-ring cleavage of the nitrogen-containing ring is a common fragmentation pathway. nih.gov

A proposed fragmentation scheme would help identify the molecule and distinguish it from its isomers, such as 2-(1H-indol-3-yl)acetonitrile, as the position of the substituent influences the stability and formation of fragment ions.

Table 1: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Description of Loss |

|---|---|---|

| 157 | [M+H]⁺ | Protonated molecular ion |

| 130 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the acetonitrile group |

| 117 | [C₈H₇N]⁺ | Loss of the cyanomethyl radical (•CH₂CN) |

Note: This table is based on theoretical fragmentation patterns of similar structures and not on direct experimental data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H group of the indole ring, the aromatic C-H bonds, the C≡N (nitrile) group, and the C-C bonds of the aromatic system. nih.govmdpi.com

The key vibrational frequencies can be assigned based on established correlation tables and data from similar indole derivatives.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3400 | N-H Stretch | Indole N-H | Medium-Strong |

| 3100-3000 | C-H Stretch | Aromatic C-H | Medium-Weak |

| ~2920 | C-H Stretch | Aliphatic (CH₂) | Medium-Weak |

| ~2250 | C≡N Stretch | Nitrile | Medium |

Data in this table is predicted based on characteristic values for the specified functional groups and data from related indole compounds. nih.govhmdb.ca

The N-H stretching vibration of the indole ring typically appears as a sharp to medium band around 3400 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene bridge will appear just below 3000 cm⁻¹. A crucial peak for identification is the nitrile (C≡N) stretch, which is expected in the range of 2260-2240 cm⁻¹ and is usually of medium intensity. The in-ring C=C stretching vibrations of the aromatic system produce a series of bands in the 1600-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The spectrum of this compound, like other indole derivatives, is dominated by π → π* transitions associated with the conjugated aromatic system. researchgate.netnih.gov

The indole ring is a strong chromophore. The absorption spectrum is expected to exhibit multiple bands corresponding to electronic transitions between different molecular orbitals. Studies on related donor-acceptor fluorophores based on 2-(1H-indol-3-yl)acetonitrile show intense absorption bands that are attributed to intramolecular charge transfer (ICT) from the indole donor to the acetonitrile acceptor, mixed with π → π* transitions of the conjugated skeleton. researchgate.netnih.gov

In a solvent like acetonitrile, one would expect to observe characteristic absorption maxima (λmax) for this compound. While specific experimental values for this isomer are not available, related indole systems typically show strong absorptions in the 220-290 nm range. researchgate.netnih.gov The presence of the acetonitrile group in conjugation with the indole ring can lead to a bathochromic (red) shift of these absorption bands compared to unsubstituted indole. The electronic transitions are mainly of the π → π* type, with possible contributions from n → π* transitions involving the nitrogen lone pairs, though these are often weaker and may be obscured by the more intense π → π* bands. researchgate.net

Theoretical Chemistry and Computational Modeling

Density Functional Theory (DFT) Studies for Ground-State Electronic Structure and Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties with considerable accuracy. nih.govmdpi.com For this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G, can provide a detailed picture of its structural and electronic characteristics. researchgate.netresearchgate.net

A crucial first step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This process provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, DFT optimization would confirm the planarity of the indole ring and determine the preferred orientation of the cyanomethyl side chain relative to the ring.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of a molecule and their relative energies. For the title compound, this would primarily involve the rotation around the single bond connecting the methylene group to the indole ring. By calculating the energy at different rotational angles, a potential energy surface can be mapped to identify the most stable conformer(s) and the energy barriers between them. Such studies on related flexible molecules have successfully identified the lowest energy conformations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity, kinetic stability, and electronic excitation properties of a molecule. irjweb.com

DFT calculations are highly effective for determining the energies and spatial distributions of these orbitals. mdpi.com For this compound, the HOMO is expected to be primarily localized on the electron-rich indole ring, which acts as the electron donor. researchgate.netnih.gov The LUMO is anticipated to be distributed across the conjugated system, including the electron-withdrawing acetonitrile group. researchgate.net

A small HOMO-LUMO gap indicates that a molecule is more polarizable, has higher chemical reactivity, and requires less energy to be excited to a higher energy state. irjweb.com In studies of similar donor-π-acceptor molecules, the energy gap was found to be in the range of 2-3 eV. nih.govnih.gov The calculated gap for this compound would provide insight into its potential as a material for electronic applications, as a smaller gap facilitates intramolecular charge transfer (ICT), a key process in many organic electronic devices. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(1H-indol-3-yl)acetonitrile |

| 2-(1H-indol-2-yl)acetonitrile |

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used extensively in computational chemistry to investigate the electronic excited states of molecules. nih.govrsc.org It provides a favorable balance between computational cost and accuracy, making it a common choice for simulating spectroscopic properties. rsc.orgacs.org This approach is particularly valuable for understanding the behavior of molecules upon absorption of light, offering insights into their photophysical and photochemical properties. By calculating vertical transition energies, TD-DFT allows for the simulation of electronic absorption and emission spectra and the analysis of the nature of electronic transitions. researchgate.netanu.edu.au

Simulation of Absorption and Emission Spectra

TD-DFT calculations are instrumental in simulating the UV-Visible absorption and photoluminescence (emission) spectra of molecules like this compound. These simulations provide vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the optimized ground-state geometry. researchgate.net The process involves optimizing the molecule's geometry in both its ground (S₀) and first excited (S₁) states using DFT and TD-DFT, respectively. mdpi.com To accurately model real-world conditions, solvent effects are often incorporated using models like the Polarizable Continuum Model (PCM). mdpi.comajol.info

The simulated spectra are generated by plotting the calculated excitation energies against their corresponding oscillator strengths, often fitted with Gaussian functions to create a continuous curve that can be compared with experimental data. functmaterials.org.ua For complex fluorophores based on the related 2-(1H-indol-3-yl)acetonitrile, studies have shown that the absorption bands can be attributed to π–π* and intramolecular charge transfer (ICT) transitions. rsc.org For instance, a study on donor-acceptor fluorophores incorporating 2-(1H-indol-3-yl)acetonitrile revealed absorption bands in the range of 376–413 nm, which were assigned to π–π* transitions involving the indole-acetonitrile acceptor unit. rsc.org The emission spectra, which are simulated from the optimized excited-state geometry, often show a dependence on solvent polarity, a phenomenon known as solvatochromism. rsc.org A significant shift between the absorption and emission maxima (Stokes shift) indicates substantial geometric reorganization in the excited state. jmaterenvironsci.com

Below is a representative table illustrating the kind of data obtained from TD-DFT simulations for absorption and emission wavelengths of related indole derivatives in different solvents.

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

| Gas Phase | 390 | 485 | 95 |

| Acetonitrile | 408 | 540 | 132 |

| Chloroform | 406 | 530 | 124 |

| Methanol | 410 | 552 | 142 |

| This table contains illustrative data based on typical computational results for similar indole-based fluorophores and does not represent experimentally verified values for this compound. rsc.orgjmaterenvironsci.com |

Analysis of Oscillator Strengths and Electronic Transitions

A key output of TD-DFT calculations is the oscillator strength (ƒ), a dimensionless quantity that represents the probability of a specific electronic transition occurring upon absorption of electromagnetic radiation. nih.gov Transitions with high oscillator strengths correspond to intense peaks in the absorption spectrum. researchgate.net The analysis also details the composition of each electronic transition by identifying the primary molecular orbitals involved, most commonly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net

For many organic fluorophores, the most intense, lowest-energy absorption band (S₀ → S₁) is dominated by the HOMO → LUMO transition. rsc.orgresearchgate.net In donor-π-acceptor systems built around 2-(1H-indol-3-yl)acetonitrile, the HOMO is typically located on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting 2-(1H-indol-3-yl)acetonitrile unit. rsc.org This spatial separation of orbitals confirms the intramolecular charge transfer (ICT) character of the transition. rsc.org Higher energy transitions may involve other orbitals, such as HOMO-1 or LUMO+1. rsc.org

The following data table presents typical TD-DFT results for the lowest-energy electronic transitions of a hypothetical indole-based compound in a solvent like acetonitrile, detailing the transition energy, wavelength, oscillator strength, and major orbital contributions.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (ƒ) | Major Contribution | Character |

| S₀ → S₁ | 3.04 | 408 | 0.85 | HOMO → LUMO (84%) | π → π, ICT |

| S₀ → S₂ | 3.45 | 359 | 0.12 | HOMO-1 → LUMO (75%) | π → π |

| S₀ → S₃ | 3.71 | 334 | 0.05 | HOMO → LUMO+1 (68%) | π → π |

| S₀ → S₄ | 3.98 | 311 | 0.21 | HOMO-2 → LUMO (55%) | π → π |

| This table is a representative example based on published data for similar compounds and serves to illustrate the output of TD-DFT analysis. nih.govrsc.orgjmaterenvironsci.com |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational flexibility of a molecule and its interactions with its environment, such as a solvent. mdpi.comnih.gov This technique is crucial for understanding how a molecule like this compound behaves in a solution, which is its natural state for many applications.

To assess conformational flexibility, MD simulations track the trajectory of the molecule over a period, often nanoseconds or longer. acs.org Analysis of this trajectory can reveal the range of accessible conformations and the relative stability of different shapes the molecule can adopt. Key metrics such as the Root Mean Square Deviation (RMSD) are used to monitor the stability of the simulation, while the Root Mean Square Fluctuation (RMSF) of individual atoms or functional groups can highlight which parts of the molecule are most flexible. acs.org For indole derivatives, flexibility in side chains or between different molecular subunits can significantly impact their electronic and binding properties. nih.gov

Solvation effects are studied by explicitly including solvent molecules (e.g., water or acetonitrile) in the simulation box. uniroma1.itresearchgate.net The simulation can then reveal the structure of the solvent around the solute and quantify specific interactions like hydrogen bonds. nih.gov The Solvent Accessible Surface Area (SASA) is often calculated to measure the exposure of the molecule to the solvent, which is critical for understanding solubility and interactions. acs.org For indole itself, MD simulations in water have been used to model the complex relaxation processes that occur after electronic excitation, showing how the solvent environment influences the excited-state dynamics. uniroma1.it Such simulations are vital for accurately interpreting experimental spectroscopic data in solution and for predicting how the properties of this compound might change in different solvent environments. nih.gov

Biological Activities and Mechanistic Investigations of 2 1h Indol 6 Yl Acetonitrile and Its Analogues

Mechanism of Action at the Molecular Level

The biological effects of 2-(1H-indol-6-yl)acetonitrile and its analogues are rooted in their interactions with various macromolecular targets within the body. The indole (B1671886) scaffold itself is a privileged structure in medicinal chemistry, known for its ability to engage in multiple types of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions with enzymes and receptors. rsc.org This versatility allows indole derivatives to bind to a wide array of biological targets, influencing numerous cellular processes and forming the basis for their therapeutic potential in treating a range of conditions from cancer to neurological disorders. rsc.org

Interactions with Biological Targets: Receptors and Enzymes

Indole derivatives, as a class, are recognized for their capacity to interact with a diverse set of biological targets. The core indole nucleus, combined with the acetonitrile (B52724) side chain and various substituents on the ring, allows these molecules to fit into the binding sites of numerous proteins. For instance, analogues of this compound have been shown to interact with G-protein coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors, as well as enzymes involved in critical disease pathways. nih.govnih.gov

Molecular docking studies provide insight into these interactions. The indole nitrogen can act as a hydrogen bond donor, a key interaction for binding to certain receptors. nih.govacs.org In studies of similar indole derivatives targeting serotonin receptors, specific residues like Tryptophan, Phenylalanine, and Serine have been identified as crucial for binding through hydrophobic interactions and hydrogen bonds. nih.gov Similarly, when targeting enzymes, the indole core can establish π-π stacking interactions with aromatic amino acid residues in the active site. The specific nature of the substituents on the indole ring further refines these interactions, dictating the compound's affinity and selectivity for a particular target.

Receptor Binding Studies (e.g., Serotonin Receptors for Indole Derivatives)

The indole ring is a core component of the neurotransmitter serotonin, making indole derivatives frequent ligands for serotonin (5-HT) receptors. rsc.orgevitachem.comtandfonline.com Extensive research has demonstrated that modifications to the indole structure can yield compounds with high affinity and selectivity for various 5-HT receptor subtypes. tandfonline.comtandfonline.com For example, studies on N-arylsulfonyl-2-vinyltryptamines, which share the indole core, revealed that a 2-vinyl substitution conferred potent and selective binding to the 5-HT6 receptor. tandfonline.comtandfonline.com

Binding affinity is often quantified by the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors. Lower Ki values indicate higher binding affinity. Receptor binding studies on various indole analogues have highlighted the sensitivity of this interaction to structural changes.

| Compound/Analogue | Receptor Target | Binding Affinity (Ki) | Reference |

| (-)-40 (indole-acyl derivative) | Dopamine D3 Receptor | 1.84 nM | nih.gov |

| (-)-45 (indole-acyl derivative) | Dopamine D3 Receptor | 1.09 nM | nih.gov |

| (-)-46 (indole-acyl derivative) | Dopamine D3 Receptor | 1.40 nM | nih.gov |

| MDMB-CHMICA (2-chloroindole analogue) | Cannabinoid Receptor 1 (hCB1) | 0.58 nM | mdpi.com |

| MDMB-CHMICA (6-chloroindole analogue) | Cannabinoid Receptor 1 (hCB1) | 0.81 nM | mdpi.com |

| MDMB-CHMICA (4-chloroindole analogue) | Cannabinoid Receptor 1 (hCB1) | 9.8 nM | mdpi.com |

This table presents data for various indole analogues, illustrating how structural modifications influence binding affinity to different receptors. The specific compound this compound may have different binding properties.

These studies underscore that the position of substituents on the indole ring dramatically affects receptor affinity. For instance, in a series of chlorinated synthetic cannabinoids, placing a chlorine atom at the 4- or 5-position of the indole core was detrimental to hCB1 receptor binding, whereas substitution at the 2-, 6-, and 7-positions largely retained high affinity. mdpi.com

Enzymatic Inhibition Pathways

Beyond receptor modulation, indoleacetonitrile analogues have been investigated as inhibitors of various enzymes. The mechanism of inhibition often involves the compound binding to the enzyme's active site, preventing the natural substrate from binding and thereby blocking the catalytic reaction.

A study on bis(indol-3-yl)methane derivatives, which are structurally related to indolylacetonitriles, identified them as potential inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov The inhibitory concentration (IC50) is a common measure of an inhibitor's potency.

| Compound Analogue (Substituent on Indole Ring) | Enzyme Target | Inhibitory Concentration (IC50) | Reference |

| Unsubstituted (5a) | α-glucosidase | 55.53 µM | nih.gov |

| 6-Chloro (5e) | α-glucosidase | 40.03 µM | nih.gov |

| 6-Methyl (5l) | α-glucosidase | 36.35 µM | nih.gov |

| 5-Bromo (5g) | α-glucosidase | 32.18 µM | nih.gov |

| 1-Methyl, 5-Bromo (5s) | α-amylase | 30.91 µM | nih.gov |

This table showcases the enzymatic inhibitory activity of various substituted bis(indol-3-yl)methane derivatives. The specific compound this compound may exhibit different inhibitory activities.

These findings demonstrate that the nature and position of substituents on the indole ring are critical for enzymatic inhibition. nih.gov For example, introducing a halogen, such as bromine or chlorine, onto the indole ring generally increased the inhibitory activity against α-glucosidase. nih.gov Similarly, other indole-based compounds have been developed as potent inhibitors for targets like the Hepatitis C virus (HCV) NS4B protein, where optimization of substituents on the indole ring was key to achieving high potency. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For this compound and its analogues, SAR studies have been crucial in identifying the structural features necessary for potency and selectivity. nih.govresearchgate.net These studies typically involve synthesizing a series of related compounds and evaluating how systematic changes in their structure affect their interaction with a biological target. researchgate.net

Through extensive SAR studies, several key structural motifs in indole derivatives have been identified as critical for biological activity.

The Indole NH Group: The hydrogen on the indole nitrogen is often a crucial hydrogen bond donor. In SAR studies of G-protein coupled receptor 84 (GPR84) antagonists, replacing this hydrogen with a methyl group (N-methylation) resulted in a loss of activity, supporting the hypothesis that this hydrogen bond is essential for binding. acs.org

The Acetonitrile Group: While the indole core often serves as the primary anchor to the biological target, the side chain also plays a critical role. The nitrile group can participate in interactions or be replaced by other functional groups (bioisosteric replacement), such as a carboxylate or amide, to alter solubility and target affinity.

Aromaticity and Planarity: The planar aromatic system of the indole ring is vital for engaging in π-π stacking and hydrophobic interactions with aromatic residues in the binding pockets of proteins.

Linker Length and Composition: In more complex analogues where the indole moiety is connected to another pharmacophore, the length and nature of the linker are critical. In a series of dopamine receptor agonists, increasing a two-carbon linker to a three-carbon linker enhanced D3 receptor selectivity, while a four-carbon linker increased affinity for both D2 and D3 receptors. nih.gov

The pharmacological profile of an indoleacetonitrile derivative is profoundly influenced by the placement and chemical nature of substituents on the indole ring. googleapis.com

Position: As demonstrated in receptor binding studies, the position of a substituent is paramount. A chlorine atom at the 6-position of an indole core in a synthetic cannabinoid resulted in high receptor affinity, whereas the same substituent at the 4-position led to a significant decrease in affinity. mdpi.com Similarly, for α-glucosidase inhibitors, a chloro group at the 6-position of the indole showed better inhibitory activity compared to other positions. nih.gov

Nature of the Substituent:

Halogens: Introducing halogens like fluorine, chlorine, or bromine can modulate electronic effects and steric bulk. Halogenation often increases lipophilicity, which can enhance membrane permeability and binding affinity. For instance, a bromo group at the 5-position of an indole derivative yielded the most potent α-glucosidase inhibition in one study. nih.gov

Methoxy Groups: Methoxy groups can enhance the reactivity of the indole ring and are found in many naturally occurring bioactive indoles. chim.it They can influence the electronic distribution and hydrogen-bonding capacity of the molecule.

Alkyl Groups: Small alkyl groups like methyl can increase steric hindrance and lipophilicity. A methyl group at the 6-position of an indole derivative led to the best inhibitory activity against α-glucosidase among methylated analogues in a particular study. nih.gov

Bulky Groups: Larger groups, such as a benzyl (B1604629) group, can introduce significant steric bulk, which may either enhance binding by filling a large hydrophobic pocket or decrease activity by preventing the molecule from fitting into the binding site.

These SAR studies provide a rational basis for the design of new, more potent, and selective analogues of this compound for various therapeutic applications.

Pharmacological Applications and Therapeutic Potential (Research Focus)

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with significant therapeutic potential. nih.gov Researchers have extensively explored the pharmacological activities of indole derivatives, including analogues of this compound, revealing promising applications in anticancer and antimicrobial therapies. nih.govnih.gov

Indole-containing compounds have been identified as potent agents in oncology, targeting various biological pathways involved in cancer cell progression. nih.govnih.gov Their diverse mechanisms of action make them attractive candidates for the development of novel cancer treatments. mdpi.com

A significant body of research demonstrates the ability of this compound analogues and other indole derivatives to inhibit the growth of various cancer cell lines in vitro.

A series of N-(1H-Indol-6-ylmethyl)benzenesulfonamide analogues were synthesized and evaluated for their cytotoxic effects on pancreatic cancer cell lines. Several of these compounds displayed potent activity, with IC₅₀ values below 5 µM. researchgate.net Similarly, indole-aryl-amide derivatives have shown notable cytotoxicity against a panel of tumor cells, including colon (HT29), cervical (HeLa), and breast (MCF7) cancer lines, with IC₅₀ values in the low micromolar range. mdpi.com For instance, a simple amide formed from 4-(aminomethyl)aniline and indolylacetic acid was active against HT29, HeLa, and MCF7 cells with IC₅₀ values of 0.96 µM, 1.87 µM, and 0.84 µM, respectively. mdpi.com

Another study focused on indole based arylsulfonylhydrazides, where compound 5f (4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide) demonstrated promising selective inhibition of breast cancer cells (MCF-7 and MDA-MB-468) with IC₅₀ values of 13.2 µM and 8.2 µM, respectively, while being non-toxic to noncancerous cells. acs.org Furthermore, extensive screening by the National Cancer Institute on 2-(1H-indol-2-yl)acrylonitrile derivatives revealed that certain compounds exhibited significant growth inhibition across a wide range of human tumor cell lines, with mean GI₅₀ values between 0.38 and 7.91 μM. nih.gov

| Compound Type | Specific Compound Example | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Source |

|---|---|---|---|---|

| Indole-Aryl-Amide | Amide of 4-(aminomethyl)aniline and indolylacetic acid | HT29 (Colon) | 0.96 | mdpi.com |

| Indole-Aryl-Amide | Amide of 4-(aminomethyl)aniline and indolylacetic acid | HeLa (Cervical) | 1.87 | mdpi.com |

| Indole-Aryl-Amide | Amide of 4-(aminomethyl)aniline and indolylacetic acid | MCF7 (Breast) | 0.84 | mdpi.com |

| Indole Arylsulfonylhydrazide | Compound 5f | MCF-7 (Breast) | 13.2 | acs.org |

| Indole Arylsulfonylhydrazide | Compound 5f | MDA-MB-468 (Breast) | 8.2 | acs.org |

| 2-(1H-indol-2-yl)acrylonitrile | Compound 2l | Various (NCI-60 panel) | 0.38 (Mean GI₅₀) | nih.gov |

| 3-Fluoro β-Lactam Derivative | Compound 33 | K-562 (Leukemia) | 0.038 | mdpi.com |

| 3-Fluoro β-Lactam Derivative | Compound 33 | M14 (Melanoma) | 0.025 | mdpi.com |

| 3-Fluoro β-Lactam Derivative | Compound 33 | HCT-116 (Colon) | 0.0325 | mdpi.com |

The anticancer effects of indole derivatives are attributed to their interaction with a variety of molecular targets crucial for cancer cell survival and proliferation. nih.govmdpi.com One of the primary mechanisms is the inhibition of tubulin polymerization. mdpi.com By disrupting microtubule dynamics, these compounds can arrest the cell cycle, typically at the G2/M phase, and subsequently induce apoptosis. mdpi.com

Another key mechanism involves the inhibition of enzymes essential for cell growth, such as histone deacetylases (HDACs) and inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.govnih.gov For example, certain indole-based small molecules have been designed as dual inhibitors of IMPDH II and HDAC1. nih.gov The indole moiety in these compounds can form hydrogen bonds within the NAD binding pocket of IMPDH, mimicking the action of natural inhibitors. nih.gov HDAC inhibitors, in general, suppress cancer cell proliferation and induce apoptosis. nih.gov

Other reported mechanisms for indole analogues include the inhibition of DNA topoisomerases, which are critical for managing DNA topology during replication and transcription, and the inhibition of carbonic anhydrase IX (CA IX), an enzyme involved in pH regulation and tumor progression under hypoxic conditions. nih.govmdpi.comnih.gov The inhibition of DNA synthesis and repair mechanisms has also been noted as a potential pathway for their anticancer activity. mdpi.com

The promising in vitro results for indole derivatives have been corroborated by in vivo studies, demonstrating their potential to suppress tumor growth in animal models.

For instance, indole-3-carbinol (B1674136) (I3C) and its metabolite 3,3'-diindolylmethane (B526164) (DIM) have been shown to prevent the formation of breast and prostate cancer in animal models. caldic.com Specifically, treatment with DIM was found to inhibit the formation of tumors in a mouse model of prostate cancer. caldic.com In another study, an indole-based phospholipase D (PLD) inhibitor, compound 3r , was evaluated in a mouse model, where it confirmed its therapeutic value through significant tumor suppression and immunomodulatory effects. bohrium.com Furthermore, dehydrocrenatidine, a β-carboline alkaloid containing an indole core, has shown promising growth inhibitory effects against hepatocellular carcinoma in in vivo models. nih.gov These studies underscore the potential of indole-based compounds as effective anticancer agents in a preclinical setting. caldic.combohrium.com

In addition to their anticancer properties, indole derivatives have emerged as a significant class of antimicrobial and antifungal agents, addressing the growing challenge of drug-resistant pathogens. nih.govscirp.org

Analogues of this compound have demonstrated notable efficacy against a spectrum of bacteria. Research on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives revealed that compound 3k (2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one) was highly active against Gram-positive bacteria. nih.gov It exhibited a minimum inhibitory concentration (MIC) of 3.90 µg/mL against Staphylococcus aureus and an even lower MIC of 0.98 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Its activity extended to Staphylococcus epidermidis with an MIC of 7.80 µg/mL. nih.gov However, the synthesized compounds in this series were found to be inactive against the Gram-negative bacterium Escherichia coli. nih.gov

Other studies have shown broader activity. A series of N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides were screened, revealing that Staphylococcus aureus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (both Gram-negative) were among the most sensitive microorganisms. nih.gov Similarly, newly synthesized 3-substituted indole derivatives generally showed better activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis compared to Gram-negative bacteria. scirp.org The antifungal potential of indole derivatives has also been highlighted, with 1H-indol-3-yl acetonitrile (IAN) and its derivatives showing activity against various fungal strains. nih.govnih.govsemanticscholar.org

| Compound Type | Specific Compound Example | Microorganism | Activity (MIC in µg/mL) | Source |

|---|---|---|---|---|

| Indolylquinazolinone | Compound 3k | Staphylococcus aureus ATCC 25923 | 3.90 | nih.gov |

| Indolylquinazolinone | Compound 3k | MRSA ATCC 43300 | 0.98 | nih.gov |

| Indolylquinazolinone | Compound 3k | Staphylococcus epidermidis ATCC 12228 | 7.80 | nih.gov |

| Indolylquinazolinone | Compound 3k | Escherichia coli | Inactive | nih.gov |

| Indole Alkaloid | Jussiaeiine B | Staphylococcus aureus | 6.0 (g/L) | mdpi.com |

| Indole Alkaloid | Jussiaeiine B | Escherichia coli | 0.8 (g/L) | mdpi.com |

Antimicrobial and Antifungal Activities

Antifungal Efficacy

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. tsijournals.com Indole derivatives have emerged as a promising class of compounds in this regard. mdpi.comtsijournals.com While direct studies on the antifungal properties of this compound are limited, research on its analogues provides significant insights into their potential antifungal activity.

A variety of indole derivatives have demonstrated notable efficacy against several fungal strains. mdpi.comtsijournals.combohrium.com For instance, newly synthesized Mannich bases of indole have shown considerable antifungal activity against Candida albicans. tsijournals.com Similarly, other indole derivatives have been effective against C. krusei. nih.gov

Further studies have revealed the broad-spectrum antifungal potential of indole-based compounds. For example, a series of 20 new indole analogues were synthesized and evaluated for their activity against several plant pathogenic fungi, including Sclerotinia sclerotiorum, Altenaria solani, Verticillium dahliae, Fusarium oxysporum, Pythium walnuts, and Curvularia zea. bohrium.com The majority of these compounds displayed fungicidal properties, with some showing particularly broad and effective activity, marking them as potential leads for new antifungal agents. bohrium.com

Another study focused on indole Schiff base compounds, which were tested against Fusarium graminearum, Fusarium oxysporum, Fusarium moniliforme, Curvularia lunata, and Phytophthora parasitica var. nicotianae. mdpi.com One of the derivatives, compound 2j, exhibited very high inhibition rates against several of these fungi at a concentration of 500 μg/mL. mdpi.com The fungicidal activity of other prepared indole derivatives has also been evaluated against various plant pathogenic fungi, with some compounds like 2-phenylindole (B188600) and 1-acetylindole-3-butyric acid showing persuasive fungicidal activities. researchgate.net

Table 1: Antifungal Activity of Selected Indole Analogues

| Compound/Analogue | Target Fungi | Activity/Observation | Reference |

|---|---|---|---|

| Indole Mannich Bases | Candida albicans | Significant antifungal activity observed. | tsijournals.com |

| Indole-triazole derivatives | C. albicans, C. krusei | Showed excellent activity against C. krusei and moderate against C. albicans. | nih.gov |

| Indole Schiff Base (cpd 2j) | F. graminearum, F. oxysporum | 100% and 95.7% inhibition at 500 μg/mL, respectively. | mdpi.com |

| 2-Phenylindole | Fusarium calmorum, M. phaseoli | Showed notable fungicidal activity. | researchgate.net |

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. dovepress.com Indole derivatives have been extensively investigated for their anti-inflammatory potential. mdpi.com These compounds are known to modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). dovepress.com

One study on novel indole-2-one and 7-aza-2-oxindole derivatives demonstrated their ability to inhibit the release of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. dovepress.com Specifically, compound 7i from this series showed significant inhibitory activity on the production of these cytokines and also offered protection against LPS-induced septic death in mouse models. dovepress.com Another investigation into asymmetric indole curcumin (B1669340) analogs revealed that certain compounds were potent inhibitors of cyclooxygenase-2 (COX-2) and β-glucuronidase, and also showed promising activity against TNF-α and IL-6 with low cytotoxicity. annualreviews.org

The anti-inflammatory effects of indole derivatives are often linked to their ability to suppress key inflammatory mediators. For instance, indole and amide derivatives of ursolic acid have been shown to reduce the upregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and downregulate the anti-inflammatory cytokine (IL-10) in RAW 264.7 cells. These derivatives also decreased the protein expression of inducible nitric oxide synthase (iNOS) and COX-2. epo.org Furthermore, indole alkaloid N-glycosides isolated from various natural sources have exhibited consistent anti-inflammatory activity. researchgate.net

Table 2: Anti-inflammatory Activity of Selected Indole Analogues

| Compound/Analogue | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| Indole-2-one derivative (7i) | Inhibition of TNF-α and IL-6 production | Significant protection from LPS-induced septic death in mice. | dovepress.com |

| Asymmetric Indole Curcumin Analogs | Inhibition of COX-2, β-glucuronidase, TNF-α, IL-6 | Potent inhibition of pro-inflammatory enzymes and cytokines. | annualreviews.org |

| Indole derivatives of Ursolic Acid | Modulation of pro- and anti-inflammatory cytokines, inhibition of iNOS and COX-2 | Significant reduction in inflammatory mediators. | epo.org |

| Indole Alkaloid N-Glycosides | Not specified | Consistent anti-inflammatory activity observed. | researchgate.net |

Neuroprotective Properties and Neurological Disorders

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. nih.gov Indole derivatives have shown promise as neuroprotective agents due to their antioxidant and anti-inflammatory properties. nih.gov

Research on indole-based compounds has demonstrated their potential in models of neurodegenerative disorders. For example, certain indole derivatives have been found to exert neuroprotective effects in a rotenone (B1679576) rat model of Parkinson's disease. annualreviews.org A study on new indole-3-propionic acid and 5-methoxy-indole carboxylic acid derived hydrazone hybrids identified them as multifunctional neuroprotectors with strong antioxidant and MAO-B inhibitory activity. mdpi.com

The neuroprotective mechanism of some indole derivatives involves the inhibition of monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters, which helps in reducing oxidative stress and preventing neuronal apoptosis. In vitro studies using SH-SY5Y cell lines have shown that derivatives of 5-Methoxy-6-methyl-1H-indole significantly reduced damage induced by oxidative stress. Furthermore, some indole derivatives have demonstrated the ability to modulate the misfolding of amyloid-β peptide, a key event in Alzheimer's disease. nih.gov

Relevance to Serotonin Receptor Binding

The structural similarity of the indole nucleus to the neurotransmitter serotonin has led to the investigation of many indole derivatives as ligands for serotonin receptors. uj.edu.pl Indeed, indoles are known to frequently bind to serotonin receptors, thereby influencing a range of neurological processes. bohrium.comevitachem.com

A series of novel bicyclic 1-heteroaryl-4-[ω-(1H-indol-3-yl)alkyl]piperazines were found to be potent serotonin reuptake inhibitors. acs.org Another study on N-arylsulfonyl-2-vinyltryptamines identified them as new ligands for the 5-HT6 serotonin receptor. tandfonline.com The affinity of various indole derivatives for different serotonin receptor subtypes has been evaluated, with some compounds showing high affinity for 5-HT1A, 5-HT2A, and 5-HT6 receptors. uj.edu.plnih.gov For instance, a study on 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives reported high affinity for the serotonin transporter (SERT) and the 5-HT1A receptor for some analogues. nih.gov

Table 3: Serotonin Receptor Binding Affinity of Selected Indole Analogues

| Compound/Analogue | Receptor Subtype | Affinity (Ki) | Reference |

|---|---|---|---|

| 1-(4-(7-Azaindole)...)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (Cpd 11) | SERT | 9.2 nM | nih.gov |

| 1-(4-(7-Azaindole)...)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (Cpd 11) | 5-HT1A | 128.0 nM | nih.gov |

| 1-(4-(7-Azaindole)...)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (Cpd 4) | SERT | 47.0 nM | nih.gov |

| N-Arylsulfonyl-2-vinyltryptamines | 5-HT6 | High affinity ligands | tandfonline.com |

Antiviral Activities (e.g., HIV-1 Fusion Inhibition, HCV NS4B Targeting)

The indole scaffold has proven to be a valuable template for the development of antiviral agents, with derivatives showing activity against viruses such as HIV-1 and Hepatitis C virus (HCV). nih.govresearchgate.netnih.gov

A significant area of research has been the development of indole-based compounds as small molecule inhibitors of HIV-1 fusion. nih.govacs.org These compounds target the gp41 transmembrane glycoprotein, which is essential for the fusion of the virus with host cells. nih.govacs.org By disrupting the formation of the six-helix bundle (6-HB), a critical step in the fusion process, these inhibitors can block viral entry. nih.govacs.org

Structure-activity relationship studies have led to the development of 6-6' linked bisindole compounds with submicromolar activity against both cell-cell and virus-cell fusion. nih.govacs.org One of the most active inhibitors, compound 6j, exhibited an EC50 of 200 nM and was effective against HIV strains resistant to the fusion inhibitor T20. nih.govacs.org Other research has identified indole-3-glyoxamide derivatives as inhibitors of HIV-1 infectivity that act by stabilizing a conformation of the gp120 protein that is not recognized by the host cell CD4 receptor. acs.org Additionally, new acetamide (B32628) derivatives of 5-indole-1,3,4-oxadiazol-2-thiol have shown potent inhibitory effects on HIV-1 infectivity by interfering with viral transcription. asm.org

The HCV nonstructural protein 4B (NS4B) is another important target for antiviral drug development due to its essential role in viral replication. researchgate.netnih.gov A novel class of small molecules, exemplified by PTC725, which is a 6-(indol-2-yl)pyridine-3-sulfonamide derivative, has been identified to selectively target NS4B. researchgate.netnih.gov PTC725 was found to inhibit HCV 1b replicons with a 50% effective concentration (EC50) of 1.7 nM. nih.gov Optimization of this chemical class has focused on modifying the indole N-1, C-5, and C-6 positions to improve pharmacokinetic and safety profiles while maintaining potent anti-HCV activity. researchgate.net

Table 4: Antiviral Activity of Selected Indole Analogues

| Compound/Analogue | Viral Target | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| 6-6' linked bisindole (6j) | HIV-1 gp41 | Fusion inhibition | EC50 = 200 nM; active against T20 resistant strains. | nih.govacs.org |

| Indole-3-glyoxamide (6) | HIV-1 gp120 | Inhibition of CD4 receptor recognition | Potent antiviral activity (EC50 = 153 nM). | acs.org |

| PTC725 | HCV NS4B | Inhibition of viral replication | EC50 = 1.7 nM against HCV 1b replicons. | nih.gov |

| 5-indole-1,3,4-oxadiazol-2-thiol derivative (9) | HIV-1 Tat | Inhibition of viral transcription | EC50 = 0.17 µM. | asm.org |

Other Biological Activities

Certain indole alkaloids have long been recognized for their antihypertensive properties. rsc.org For instance, Reserpine, an indole alkaloid extracted from Rauwolfia serpentina, has been used in the treatment of high blood pressure. rsc.org Ajmalicine is another indole alkaloid with antihypertensive effects. rsc.org